2,3-Dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
2,3-Dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
Lucernol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, lucernol is considered to be a flavonoid lipid molecule. Lucernol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucernol is primarily located in the membrane (predicted from logP). Outside of the human body, lucernol can be found in alfalfa and pulses. This makes lucernol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
15402-22-9
VCID:
VC0097345
InChI:
InChI=1S/C15H8O6/c16-6-1-2-7-11(3-6)20-14-8-4-9(17)10(18)5-12(8)21-15(19)13(7)14/h1-5,16-18H
SMILES:
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O
Molecular Formula:
C15H8O6
Molecular Weight:
284.22 g/mol
2,3-Dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
CAS No.: 15402-22-9
Main Products
VCID: VC0097345
Molecular Formula: C15H8O6
Molecular Weight: 284.22 g/mol
CAS No. | 15402-22-9 |
---|---|
Product Name | 2,3-Dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one |
Molecular Formula | C15H8O6 |
Molecular Weight | 284.22 g/mol |
IUPAC Name | 2,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one |
Standard InChI | InChI=1S/C15H8O6/c16-6-1-2-7-11(3-6)20-14-8-4-9(17)10(18)5-12(8)21-15(19)13(7)14/h1-5,16-18H |
Standard InChIKey | CJPXZAMCIOOMNF-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O |
Canonical SMILES | C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O |
Melting Point | 350°C |
Physical Description | Solid |
Description | Lucernol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, lucernol is considered to be a flavonoid lipid molecule. Lucernol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucernol is primarily located in the membrane (predicted from logP). Outside of the human body, lucernol can be found in alfalfa and pulses. This makes lucernol a potential biomarker for the consumption of these food products. |
PubChem Compound | 5748586 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume